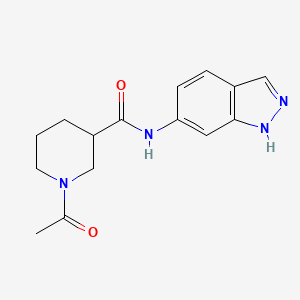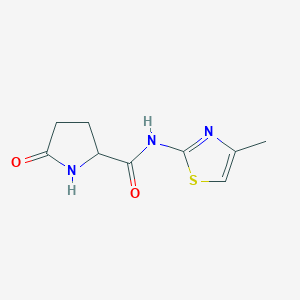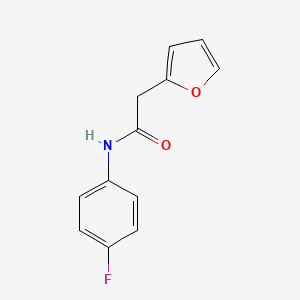
1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide is a novel compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a derivative of piperidine and indazole, which are two important chemical scaffolds in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide is complex and involves the inhibition of multiple enzymes and receptors. One of the key targets of this compound is PDE5, which is an enzyme that plays a critical role in the regulation of cAMP levels in cells. By inhibiting PDE5, this compound increases the levels of cAMP, which in turn activates PKA and other downstream signaling pathways. This activation leads to a variety of physiological effects, including increased blood flow, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide are diverse and depend on the specific target of the compound. In general, this compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including PDE5, cAMP, and PKA. These inhibitory effects can lead to a variety of physiological effects, including increased blood flow, cell proliferation, and apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent inhibitory activity against multiple enzymes and receptors, which makes it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One of the limitations of using 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the complex mechanism of action of this compound may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide. One area of interest is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to elucidate the specific targets and mechanisms of action of this compound in different biological systems. Finally, there is potential for the development of new therapeutic agents based on the structure of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide, particularly in the areas of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with acetic anhydride and indazole in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including the formation of an intermediate acyl chloride, which is then reacted with indazole to form the final product. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
1-Acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA). As a result, it has been suggested that this compound may have therapeutic potential in the treatment of various diseases, including cancer, Alzheimer's disease, and erectile dysfunction.
Propiedades
IUPAC Name |
1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(20)19-6-2-3-12(9-19)15(21)17-13-5-4-11-8-16-18-14(11)7-13/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,16,18)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEULPSQUAWCYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)




![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)


